3H-1,2,4-Dithiazol-5-amine Derivatives Exhibit Sub-Micromolar SARM1 NADase Inhibition vs. Micromolar ASCT2 Activity of 1,2,3-Dithiazoles
A derivative of 3H-1,2,4-dithiazol-5-amine, specifically 3-(3-chlorophenylimino)-N,N-dimethyl-3H-1,2,4-dithiazol-5-amine, demonstrates potent inhibition of human SARM1 NAD(+) hydrolase with an IC₅₀ of 700 nM in a cell-based assay using NRK1-HEK293T cells [1]. In contrast, the structurally distinct 1,2,3-dithiazole chemotype exhibits substantially weaker potency against the ASCT2 transporter, with dose-response IC₅₀ values ranging from 3 to 30 µM across a library of 15 active compounds [2]. This represents an approximately 4- to 43-fold inferior potency profile for the 1,2,3-dithiazole scaffold relative to the 1,2,4-dithiazole-5-amine derivative class in their respective primary target assays.
| Evidence Dimension | Inhibitory potency (IC₅₀) against primary target |
|---|---|
| Target Compound Data | IC₅₀ = 700 nM (0.7 µM) |
| Comparator Or Baseline | 1,2,3-Dithiazole library: IC₅₀ range = 3–30 µM |
| Quantified Difference | 1,2,4-Dithiazole derivative is 4.3× to 43× more potent than 1,2,3-dithiazole comparators |
| Conditions | Target Compound: NRK1-HEK293T cell-based assay, SARM1 NADase (Homo sapiens); Comparator: Proteoliposomes reconstituted with rat liver ASCT2 transporter |
Why This Matters
Procurement of the 1,2,4-dithiazole core enables access to sub-micromolar SARM1 inhibitors for neurodegenerative disease research, whereas 1,2,3-dithiazoles yield only micromolar activity in distinct transporter contexts.
- [1] MolBIC Database. 3-(3-chlorophenylimino)-N,N-dimethyl-3H-1,2,4-dithiazol-5-amine Bioactivity: IC50 = 700 nM against SARM1 NADase. ID: IT0493846. View Source
- [2] Oppedisano, F., et al. Inactivation of the glutamine/amino acid transporter ASCT2 by 1,2,3-dithiazoles: Proteoliposomes as a tool to gain insights in the molecular mechanism of action and of antitumor activity. Toxicology and Applied Pharmacology 265(1), 93-102 (2012). View Source
